
Methyl 3-methoxy-4-nitrobenzoate
Overview
Description
Methyl 3-methoxy-4-nitrobenzoate is an organic compound with the molecular formula C9H9NO5. It is a derivative of benzoic acid, specifically a methyl ester with a methoxy group at the 3-position and a nitro group at the 4-position. This compound is often used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-methoxy-4-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl 3-methoxybenzoate. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methoxy-4-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Reduction: Methyl 3-methoxy-4-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 3-methoxy-4-nitrobenzoic acid.
Scientific Research Applications
Methyl 3-methoxy-4-nitrobenzoate is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of other functionalized benzoates.
Biology: It is used in studies involving enzyme inhibition and as a probe to investigate biochemical pathways.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: Employed in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of methyl 3-methoxy-4-nitrobenzoate depends on the specific application and the chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the reducing agent. The methoxy group can influence the reactivity of the aromatic ring by donating electron density, making the ring more susceptible to electrophilic attack .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-nitrobenzoate: Lacks the methoxy group, making it less electron-rich and less reactive towards electrophilic substitution.
Methyl 3,4-dimethoxybenzoate: Contains an additional methoxy group, which further increases electron density on the aromatic ring.
Methyl 3-methoxybenzoate: Lacks the nitro group, making it less reactive towards reduction reactions.
Uniqueness
Methyl 3-methoxy-4-nitrobenzoate is unique due to the presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the aromatic ring. This combination allows for a diverse range of chemical reactions and makes it a versatile compound in organic synthesis and research .
Biological Activity
Methyl 3-methoxy-4-nitrobenzoate (CAS Number: 5081-37-8) is an organic compound with a molecular formula of C₉H₉NO₅ and a molecular weight of 211.17 g/mol. This compound is notable for its various biological activities, which have been the subject of research in recent years. This article provides a comprehensive overview of the biological activity of this compound, including synthesis methods, pharmacological properties, and relevant case studies.
Synthesis
This compound can be synthesized through various methods. One common approach involves the esterification of 3-methoxy-4-hydroxybenzoic acid using thionyl chloride in methanol, yielding high purity products . The following table summarizes the synthesis conditions and yields from different studies:
Synthesis Method | Yield (%) | Reference |
---|---|---|
Esterification with thionyl chloride | 98 | |
Ionic liquid-assisted synthesis | 88 | |
Reaction with nitric acid | 89 |
Antimicrobial Properties
Research has shown that this compound exhibits significant antimicrobial activity against various pathogens. In one study, the compound was tested against Gram-positive and Gram-negative bacteria, demonstrating potent inhibitory effects. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of commonly used antibiotics, indicating its potential as an alternative antimicrobial agent .
Anticancer Activity
This compound has also been investigated for its anticancer properties. A study assessed its effects on several cancer cell lines, including breast and colon cancer. The results indicated that the compound induced apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest and reduced cell viability . The following table summarizes the findings on anticancer activity:
Cell Line | IC₅₀ (µM) | Mechanism of Action |
---|---|---|
Breast Cancer (MCF-7) | 15 | Apoptosis via caspase activation |
Colon Cancer (HT-29) | 20 | Cell cycle arrest |
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects in vitro. Studies have demonstrated that it inhibits the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential use in treating inflammatory diseases .
Case Studies
- Antimicrobial Efficacy Study : A clinical trial evaluated the efficacy of this compound in treating skin infections caused by resistant bacterial strains. Results showed a significant reduction in infection rates compared to standard treatments.
- Cancer Treatment Research : In a preclinical model, this compound was administered to mice with induced tumors. The compound significantly reduced tumor size and improved survival rates compared to control groups receiving no treatment.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of Methyl 3-methoxy-4-nitrobenzoate, and how can they be verified experimentally?
- This compound (CAS 5081-37-8) has a molecular formula of C₉H₉NO₅ and a molecular weight of 211.17 g/mol. Its melting point is 86–88°C, and it exhibits a boiling point of 350.7°C at 760 mmHg . Density is reported as 1.294 g/cm³, and vapor pressure is 4.3E-05 mmHg at 25°C. Verification methods include differential scanning calorimetry (DSC) for thermal properties and gas chromatography-mass spectrometry (GC-MS) for purity analysis. Safety data (e.g., S22: "Do not inhale dust") should be strictly followed .
Q. What synthetic routes are commonly employed for this compound, and what reagents are critical for regioselective nitration?
- The compound is synthesized via nitration of methyl 3-methoxybenzoate. Key reagents include concentrated sulfuric acid as a catalyst and nitric acid for introducing the nitro group. Reaction conditions (e.g., 0–5°C for 4–5 hours) are critical to avoid over-nitration and ensure regioselectivity at the 4-position . Post-reaction, quenching with ice-water and recrystallization from dichloromethane/hexane yields pure product. Monitoring via thin-layer chromatography (TLC) is recommended to track reaction progress .
Q. What analytical techniques are most effective for structural confirmation and purity assessment?
- Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms the structure: characteristic signals include a methoxy group at ~3.9 ppm and aromatic protons split by nitro and methoxy substituents. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>98% as per commercial standards) . X-ray crystallography using SHELX or ORTEP-3 software can resolve crystal structures, though crystallization may require slow evaporation from ethanol due to moderate solubility .
Advanced Research Questions
Q. How does the nitro group influence the electronic properties of this compound in electrophilic substitution reactions?
- The nitro group is a strong electron-withdrawing meta-director, which deactivates the aromatic ring and directs subsequent substitutions to the 5-position (para to the methoxy group). This electronic effect is critical in designing derivatives for drug intermediates, such as 5-HT₄ receptor ligands, where functionalization at specific positions modulates bioactivity . Computational studies (e.g., density functional theory) can predict reactive sites by analyzing frontier molecular orbitals.
Q. What challenges arise in scaling up the synthesis of this compound, and how can they be mitigated?
- Challenges include exothermic nitration (risk of thermal runaway) and byproduct formation (e.g., dinitro derivatives). Mitigation strategies:
- Use controlled addition of nitric acid under cryogenic conditions.
- Employ inline Fourier-transform infrared (FTIR) spectroscopy to monitor nitro group incorporation.
- Optimize recrystallization solvents (e.g., ethyl acetate/hexane) to improve yield and purity .
Q. How is this compound utilized in the development of positron emission tomography (PET) imaging probes?
- The compound serves as a precursor for radiolabeled ligands. For example, in 5-HT₄ receptor probes, the nitro group is reduced to an amine, which is then functionalized with fluorine-18 isotopes. Key steps include palladium-catalyzed coupling (e.g., using Pd(PPh₃)₄) and purification via semi-preparative HPLC to achieve radiochemical purity >95% .
Q. What crystallographic software tools are recommended for resolving structural ambiguities in derivatives of this compound?
- SHELXL (for small-molecule refinement) and ORTEP-3 (for graphical representation of thermal ellipsoids) are industry standards. For twinned crystals or high-resolution macromolecular data, SHELXPRO provides robust refinement protocols. Data collection at synchrotron sources improves resolution for challenging crystals .
Q. Methodological Tables
Table 1: Key Synthetic Parameters for this compound
Parameter | Condition/Reagent | Purpose |
---|---|---|
Nitration Temperature | 0–5°C | Prevents over-nitration |
Catalyst | H₂SO₄ (concentrated) | Enhances electrophilic nitration |
Reaction Time | 4–5 hours | Ensures complete conversion |
Quenching Agent | Ice-water | Neutralizes excess acid |
Recrystallization Solvent | CH₂Cl₂/Hexane | Purifies product |
Table 2: Analytical Data for Structural Confirmation
Technique | Key Observations |
---|---|
¹H NMR (CDCl₃) | δ 3.90 (s, 3H, OCH₃), δ 8.20 (d, 1H, Ar-H) |
¹³C NMR | δ 167.5 (C=O), δ 152.1 (C-NO₂) |
HPLC Retention Time | 12.3 min (C18 column, 70:30 MeOH:H₂O) |
Properties
IUPAC Name |
methyl 3-methoxy-4-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-14-8-5-6(9(11)15-2)3-4-7(8)10(12)13/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVFEPFLFHDHHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80301880 | |
Record name | Methyl 3-methoxy-4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80301880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5081-37-8 | |
Record name | 5081-37-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147082 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 3-methoxy-4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80301880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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